
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose is a derivative of glucofuranose, a type of sugar molecule. This compound is characterized by the presence of a cyclohexylidene group at the 1,2 positions and a methoxy group at the 3 position of the glucofuranose ring. It has the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose can be synthesized through the reaction of glucofuranose with cyclohexanone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal (cyclohexylidene) at the 1,2 positions of the glucofuranose ring. The methoxy group at the 3 position can be introduced through methylation using methyl iodide and a base such as sodium hydride .
Industrial Production Methods
the synthesis process described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic substitution include sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrate molecules and glycosylation reactions.
Biology: Studied for its potential role in biological processes involving carbohydrates.
Medicine: Investigated for its potential use in the development of carbohydrate-based drugs, including antiviral and anticancer agents.
Industry: Used in the production of specialty chemicals and as a building block for various chemical syntheses
Mechanism of Action
The mechanism of action of 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor or acceptor in glycosylation reactions, facilitating the formation of glycosidic bonds. This property makes it valuable in the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
1,2-O-Cyclohexylidene-a-D-glucofuranose: Similar structure but lacks the methoxy group at the 3 position.
1,25,6-Di-O-cyclohexylidene-3-C-methyl-α-D-allofuranose: Contains additional cyclohexylidene groups and a methyl group at the 3 position
Uniqueness
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose is unique due to the presence of both the cyclohexylidene group and the methoxy group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in carbohydrate chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
1-(6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIJXRQWFMLKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
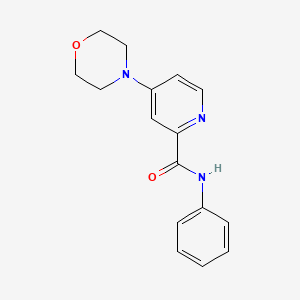
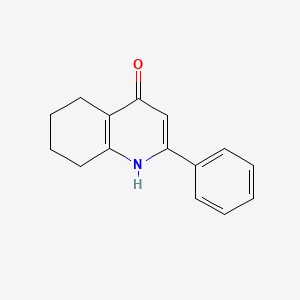
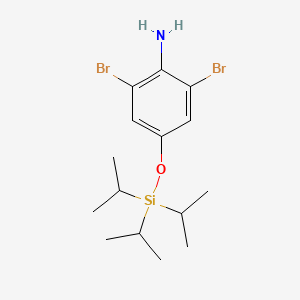
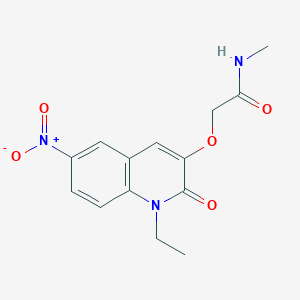
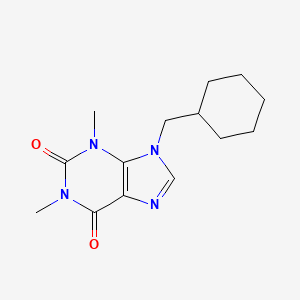
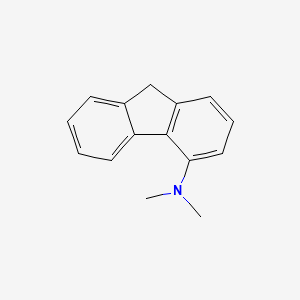



![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)
